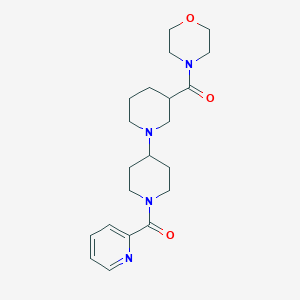
3-(morpholin-4-ylcarbonyl)-1'-(pyridin-2-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholin-4-ylcarbonyl)-1'-(pyridin-2-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MBCB and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
MBCB acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning and memory. By blocking this receptor, MBCB has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
Biochemical and Physiological Effects:
Studies have shown that MBCB has a significant effect on the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. These neurotransmitters are involved in various physiological processes such as cognition, mood, and movement. By modulating the levels of these neurotransmitters, MBCB has the potential to improve cognitive function and alleviate symptoms of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of MBCB is its high selectivity for the α7 nicotinic acetylcholine receptor, which makes it a potential candidate for the development of drugs with fewer side effects. However, one of the limitations of MBCB is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on MBCB. One possible direction is the development of more potent and selective analogs of MBCB that can be used as drugs for the treatment of neurological disorders. Another direction is the investigation of the potential therapeutic effects of MBCB in other physiological processes such as inflammation and pain. Additionally, further studies are needed to determine the long-term effects of MBCB on the brain and its potential for toxicity.
Synthesis Methods
The synthesis of MBCB involves the reaction of 1-(pyridin-2-ylcarbonyl)piperidine and N-(morpholin-4-yl) formamide in the presence of a catalyst. This reaction results in the formation of MBCB as a white solid.
Scientific Research Applications
MBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. This compound has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
morpholin-4-yl-[1-[1-(pyridine-2-carbonyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c26-20(24-12-14-28-15-13-24)17-4-3-9-25(16-17)18-6-10-23(11-7-18)21(27)19-5-1-2-8-22-19/h1-2,5,8,17-18H,3-4,6-7,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEOXJYGXQFWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=N3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)
![N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B5350279.png)
![(4R)-N-methyl-4-[4-({methyl[(3-methyl-2-thienyl)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5350285.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5350290.png)
![2-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5350306.png)
![4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5350310.png)
![4-chloro-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5350317.png)
![3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5350332.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5350355.png)
![8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5350360.png)